

"NaHS hydrate structure and bonding"

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Compound of Interest

Compound Name: *Sodium hydrosulfide hydrate*

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Crystal Structure and Properties

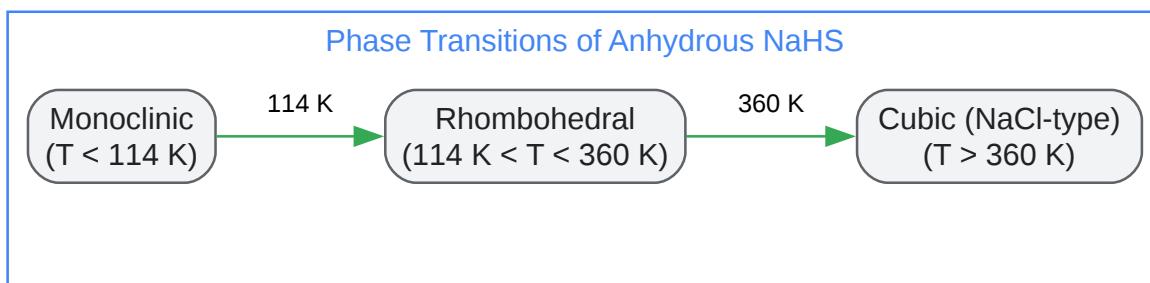
Sodium hydrosulfide is an inorganic salt that exists in both anhydrous and hydrated forms. The structural properties are highly dependent on temperature and the degree of hydration, which dictates the arrangement of the sodium (Na^+) and hydrosulfide (HS^-) ions and the nature of the hydrogen bonding networks.

Anhydrous Sodium Hydrosulfide (NaHS)

Anhydrous NaHS is notable for its temperature-dependent polymorphism, exhibiting three distinct crystal structures.[\[1\]](#)

- Monoclinic Phase ($T < 114 \text{ K}$): At temperatures below 114 K, NaHS adopts a monoclinic crystal structure.[\[1\]](#) In this phase, the hydrosulfide ions (HS^-) have a fixed orientation within the crystal lattice.
- Rhombohedral (Trigonal) Phase ($114 \text{ K} < T < 360 \text{ K}$): Between 114 K and 360 K, NaHS transitions to a rhombohedral structure.[\[1\]](#) In this phase, the HS^- ion is disordered and sweeps out a discoidal shape due to thermal motion.[\[2\]](#)[\[1\]](#)
- Cubic (NaCl-type) Phase ($T > 360 \text{ K}$): Above 360 K, NaHS adopts a face-centered cubic structure analogous to sodium chloride (NaCl).[\[1\]](#) The HS^- ion behaves as a spherical anion due to its rapid, isotropic rotation, leading to an equal occupancy of eight equivalent positions.[\[2\]](#)[\[1\]](#)

The phase transitions of anhydrous NaHS are summarized in the diagram below.



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Phase transitions of anhydrous NaHS with temperature.

Table 1: Crystallographic Data for Anhydrous NaHS (Rhombohedral Phase)

Parameter	Value	Reference
Crystal System	Trigonal	[3]
Space Group	R3m (No. 160)	[3]
Lattice Parameters	$a = b = 4.47 \text{ \AA}$, $c = 8.37 \text{ \AA}$	[3]
	$\alpha = \beta = 90^\circ$, $\gamma = 120^\circ$	[3]
Na-S Bond Length	2.92 \AA	[3]

| H-S Bond Length | 1.34 \AA | [3] |

Sodium Hydrosulfide Hydrates ($\text{NaHS}\cdot x\text{H}_2\text{O}$)

NaHS readily forms hydrates by incorporating water molecules into its crystal lattice. Two stable hydrates have been identified: a dihydrate and a trihydrate.[2][4] Commercial **sodium hydrosulfide hydrate** is often a mixture with a variable number of water molecules, commonly represented as $\text{NaHS}\cdot x\text{H}_2\text{O}$.

Despite their identification and common use, detailed crystallographic data (i.e., space group, lattice parameters, and atomic coordinates) for $\text{NaHS}\cdot 2\text{H}_2\text{O}$ and $\text{NaHS}\cdot 3\text{H}_2\text{O}$ are not readily available in published literature. Their primary characterization is by their distinct melting points.

Table 2: Properties of Known NaHS Hydrates

Hydrate Formula	Common Name	Melting Point (°C)	Reference(s)
NaHS·2H ₂ O	Sodium Hydrosulfide Dihydrate	55	[2]

| NaHS·3H₂O | Sodium Hydrosulfide Trihydrate| 22 |[2] |

Bonding and Intermolecular Forces

The primary bonding force in all forms of sodium hydrosulfide is the ionic bond between the positively charged sodium cation (Na⁺) and the negatively charged hydrosulfide anion (HS⁻).

In the hydrated forms, hydrogen bonding plays a critical role in defining the crystal structure. A network of hydrogen bonds exists between:

- Water molecules (O-H…O).
- Water molecules and hydrosulfide ions (O-H…S and S-H…O).

These interactions stabilize the water molecules within the lattice, creating a defined structure that collapses upon melting. The HS⁻ ion can act as both a hydrogen bond donor (via its H atom) and an acceptor (via the lone pairs on the sulfur atom).

Experimental Methodologies

The synthesis and characterization of NaHS hydrates require specific experimental protocols to ensure product purity and accurate structural determination.

Synthesis of NaHS Hydrate

The most common industrial and laboratory method for synthesizing NaHS is through the half-neutralization of hydrogen sulfide with a sodium base.[2][1]

Protocol: Synthesis from Sodium Hydroxide and Hydrogen Sulfide

- Preparation: Prepare a solution of sodium hydroxide (e.g., 4 M NaOH) in deionized water and place it in a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet leading to a scrubber (e.g., a bleach or concentrated NaOH solution) to neutralize unreacted H₂S.
- Cooling: Place the reaction flask in an ice-water bath to cool the NaOH solution to 0-5 °C. This is critical to control the exothermicity of the reaction and favor crystallization.
- Reaction: Bubble hydrogen sulfide (H₂S) gas through the stirred, cooled NaOH solution. The reaction is: NaOH + H₂S → NaHS + H₂O.
- Monitoring: Monitor the pH of the solution. The reaction should be stopped when the pH approaches a neutral or slightly alkaline value (pH 8-10) to prevent the formation of sodium sulfide (Na₂S).
- Isolation: Once the reaction is complete, the resulting solution can be concentrated under reduced pressure at low temperatures (e.g., < 40 °C) to induce crystallization of the NaHS hydrate.
- Filtration: Collect the resulting crystals by vacuum filtration and wash them sparingly with ice-cold ethanol or ether to remove residual water.
- Drying and Storage: Dry the crystals under a stream of inert gas (e.g., nitrogen or argon) or in a vacuum desiccator. Store the final product in a tightly sealed container under an inert atmosphere to prevent hydrolysis and oxidation from atmospheric moisture.

Structural Characterization: Powder X-ray Diffraction (XRD)

Powder XRD is the primary technique used to identify the crystal phase and determine the lattice parameters of crystalline materials like NaHS hydrates.

Protocol: Powder XRD Analysis

- Sample Preparation: Due to the hygroscopic and air-sensitive nature of NaHS hydrates, sample preparation must be performed in an inert atmosphere (e.g., a glovebox). Finely grind the crystalline sample to a homogeneous powder using a mortar and pestle.

- Capillary Loading: Load the powder into a thin-walled glass or quartz capillary tube (e.g., 0.5-0.7 mm diameter). Seal the capillary ends using a flame or epoxy to prevent sample degradation during the measurement.
- Data Acquisition: Mount the sealed capillary on the goniometer of a powder X-ray diffractometer. Use a common radiation source, such as Copper K α ($\lambda \approx 1.54 \text{ \AA}$).
- Measurement Parameters: Collect the diffraction pattern over a suitable 2θ range (e.g., 10-90°) with a defined step size and counting time to ensure good signal-to-noise ratio. If studying phase transitions, a temperature-controlled stage can be used.
- Data Analysis: Analyze the resulting diffractogram by identifying the peak positions and intensities. Compare the experimental pattern to databases (e.g., ICDD) to confirm the phase. Perform Rietveld refinement to determine lattice parameters and quantitative phase information.

Compositional Analysis: Iodometric Titration

Iodometric back-titration is a standard wet chemical method to determine the sulfide content in a sample.^[2] The principle is that sulfide ions reduce iodine to iodide, and the amount of unreacted iodine can be determined by titration with sodium thiosulfate.^[2]

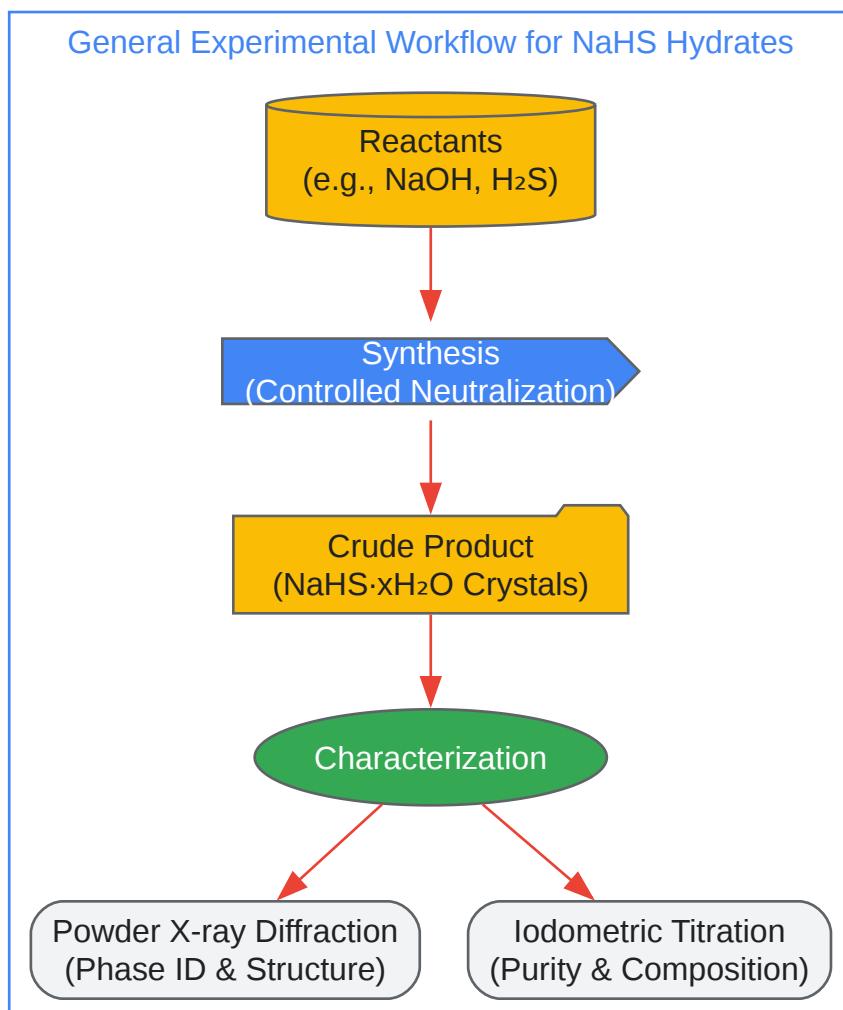
Protocol: Iodometric Titration of Hydrosulfide

- Reagent Preparation:
 - Standardized 0.01 N Iodine Solution.
 - Standardized 0.01 N Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) Solution.
 - Starch indicator solution (1% w/v).
 - Concentrated Hydrochloric Acid (HCl).
- Sample Preparation: Accurately weigh a sample of NaHS hydrate and dissolve it in a known volume of deoxygenated, deionized water to create a stock solution.

- Reaction: In an Erlenmeyer flask, add a precise, excess volume of the standard 0.01 N iodine solution (e.g., 25.00 mL). Acidify the solution by adding a small amount of concentrated HCl (e.g., 5-10 mL).^[2] Immediately pipette a known volume of the NaHS sample solution into the acidified iodine solution. The reaction is: $\text{HS}^- + \text{I}_2 \rightarrow \text{S} + 2\text{H}^+ + 2\text{I}^-$.
- Back-Titration: Immediately titrate the excess (unreacted) iodine with the standard 0.01 N $\text{Na}_2\text{S}_2\text{O}_3$ solution. The reaction is: $\text{I}_2 + 2\text{S}_2\text{O}_3^{2-} \rightarrow 2\text{I}^- + \text{S}_4\text{O}_6^{2-}$.
- Endpoint Detection: As the yellow-brown color of the iodine fades to a pale straw color, add a few drops of the starch indicator. The solution will turn a deep blue-black. Continue titrating dropwise until the blue color disappears completely. This is the endpoint.
- Blank Titration: Perform a blank titration using the same volume of iodine solution and acid but without the NaHS sample to determine the initial amount of iodine.
- Calculation: The amount of sulfide is calculated from the difference in the volume of $\text{Na}_2\text{S}_2\text{O}_3$ used for the blank and the sample.

Experimental Workflow Summary

The logical flow for the synthesis and analysis of NaHS hydrates is depicted below.



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Workflow for NaHS hydrate synthesis and characterization.

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